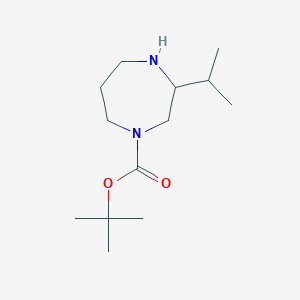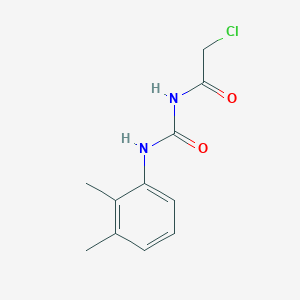
3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anion Coordination Chemistry : The anion coordination chemistry of urea-based ligands, closely related to 3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea, is significant. These compounds demonstrate a variety of hydrogen bond motifs involving the urea NH groups, carbonyl, protonated pyridyl NH+ fragment, water molecules, and anions, leading to rich structural diversity and potential applications in coordination chemistry (Wu et al., 2007).
Synthesis of N-Nitro-N,N′-diphenyl Urea : The synthesis of N'-(3,5-dimethylphenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea using a one-pot method demonstrates the chemical versatility of dimethylphenyl urea derivatives. These methods have broad implications for synthetic chemistry, including the creation of novel compounds with potential industrial and pharmaceutical applications (Chen Chang-shui, 2008).
Reactions with Acyloins and Diacetyl : Studies on the reactions of urea and its derivatives with acyloins and diacetyl reveal the formation of diverse compounds such as 4-imidazolin-2-ones. This suggests a wide range of potential applications in the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Butler & Hussain, 1981).
Metabolism of Antineoplastic Agents : The metabolism of 1-Aryl-3-(2-chloroethyl)ureas, closely related to the compound , shows promising cytotoxic and antineoplastic activities. Understanding the metabolic pathways of these molecules can lead to the development of new cancer treatments (Maurizis et al., 1998).
Herbicide and Nematicide Applications : Maloran, a compound structurally similar to this compound, is used as a herbicide and nematicide. The understanding of its degradation in soil can inform the development of environmentally friendly pesticides (Katz & Strusz, 1968).
Crystal Structure Analysis : The study of crystal structures of similar urea compounds provides insights into molecular interactions and stability, which is crucial for the development of new materials and pharmaceuticals (Cho et al., 2015).
Pharmacological Research and Drug Discovery : The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, based on urea derivatives, indicates the potential of these compounds in drug discovery, particularly for the development of new therapeutic agents (Croston et al., 2002).
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,3-dimethylphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-4-3-5-9(8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWDPVNHHXKNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)

![1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide](/img/structure/B2585780.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)
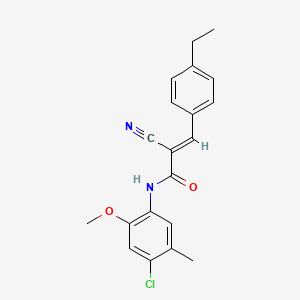
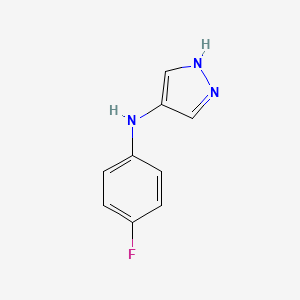
![5-chloro-1-methyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2585787.png)
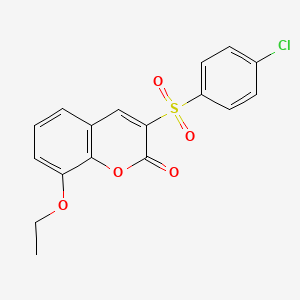
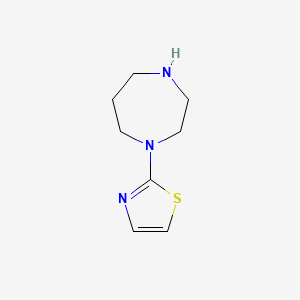

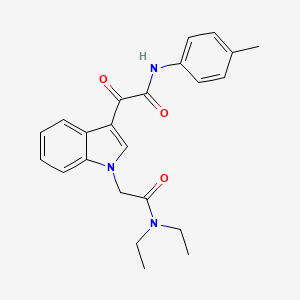
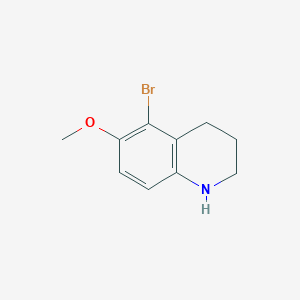
![5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2585796.png)
